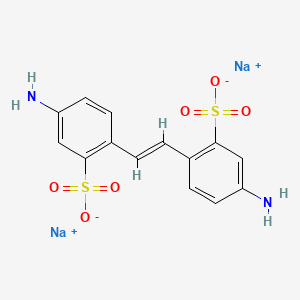
Amsonic acid disodium salt
Overview
Description
Mechanism of Action
Target of Action
Amsonic acid disodium salt, also known as Sodium 4,4’-diaminostilbene-2,2’-disulfonate or disodium amsonate, is primarily used in the synthesis of dyes and optical brighteners or fluorescent whitening agents . .
Mode of Action
As a component in the synthesis of dyes and optical brighteners, it likely interacts with other compounds to produce the desired color or fluorescence .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of dyes and optical brighteners . These substances can interact with light and other chemicals, leading to various downstream effects.
Result of Action
The primary result of the action of this compound is the production of dyes and optical brighteners . These substances have the ability to absorb light in the ultraviolet and violet region, and re-emit light in the blue region. This causes a “whitening” effect, as it increases the amount of blue light reflected.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Studies have shown that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amsonic acid disodium salt is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . The reaction involves the conversion of nitro groups to amino groups under reductive conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of advanced oxidation processes such as Fenton’s reagent oxidation and ozonation. These methods are employed for the pretreatment of manufacturing wastewater to partially remove chemical oxygen demand (COD) .
Chemical Reactions Analysis
Types of Reactions
Amsonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned, it is synthesized through the reduction of its dinitro precursor.
Substitution: The amino groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder is commonly used for the reduction of nitro groups to amino groups.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in the synthesis of dyes and optical brighteners .
Scientific Research Applications
Amsonic acid disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: Employed in genetic toxicology studies using Salmonella typhimurium and Chinese hamster ovary cells.
Industry: Utilized in the production of fluorescent whitening agents for laundry detergents.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitrostilbene-2,2’-disulfonic acid disodium salt: A precursor used in the synthesis of Amsonic acid disodium salt.
4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid: Another compound with similar structural features.
4,4’-Bis(2-benzoxazolyl)stilbene: Used in similar applications as an optical brightener.
Uniqueness
This compound is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of dyes and optical brighteners sets it apart from other similar compounds .
Properties
IUPAC Name |
disodium;5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFHPREDNNSFX-SEPHDYHBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2Na2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38151-70-1, 25394-13-2 | |
| Record name | Amsonic acid disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038151701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4,4'-diaminostilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM AMSONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745M768A96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6285822.png)
![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6285830.png)





